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His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val - 89105-94-2

His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val

Catalog Number: EVT-243211
CAS Number: 89105-94-2
Molecular Formula: C50H80N18O16
Molecular Weight: 1189.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fibrinogen Binding Inhibitor Peptide is a dodecapeptide (HHLGGAKQAGDV, H12), which is a fibrinogen γ-chain carboxy-terminal sequence (γ400-411). Fibrinogen Binding Inhibitor Peptide is a specific binding site of the ligand for activated glycoprotein (GP) IIb/IIIa.
Overview

The compound His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val is a synthetic peptide consisting of a sequence of amino acids. This peptide is notable for its potential biological activities, particularly in the context of cell signaling and interactions within biological systems. The molecular formula is C50H80N18O16C_{50}H_{80}N_{18}O_{16} and it has been cataloged under the Compound Identifier (CID) 9941719 in PubChem .

Source

This peptide can be synthesized through various methods and is used in research settings to study peptide interactions and biological functions. It has been referenced in studies related to platelet aggregation and other physiological processes .

Classification

His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val is classified as a peptide, which is a short chain of amino acids linked by peptide bonds. Peptides are essential components of proteins and play critical roles in numerous biological processes, including hormone signaling, immune responses, and cellular communication.

Synthesis Analysis

Methods

The synthesis of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin that has a functional group capable of forming a bond with the first amino acid.
    • Each subsequent amino acid is added in a stepwise fashion, with protecting groups used to prevent unwanted reactions.
    • Coupling reactions are typically facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt) to ensure efficient bond formation between amino acids.
  2. Purification:
    • After synthesis, the crude product is purified using techniques like high-performance liquid chromatography (HPLC) to isolate the desired peptide from side products and impurities.
Molecular Structure Analysis

Structure

The molecular structure of His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val features multiple functional groups characteristic of amino acids, including amine groups (-NH2), carboxylic acid groups (-COOH), and side chains that confer specific properties to each residue.

Data

The compound's molecular weight is approximately 1,157.24 g/mol, and its structure can be visualized using molecular modeling software to understand its three-dimensional conformation better .

Chemical Reactions Analysis

Reactions

His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val can participate in various chemical reactions typical for peptides, including hydrolysis, oxidation, and formation of complexes with metal ions or other biomolecules.

Technical Details

  1. Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
  2. Oxidation: Certain residues may undergo oxidation, affecting the peptide's stability and biological activity.
  3. Complex Formation: The histidine residues may coordinate with metal ions, which can alter the peptide's properties and interactions.
Mechanism of Action

Process

The mechanism of action for His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val involves its interaction with specific receptors or enzymes in biological systems. For example, peptides containing histidine residues are known to influence cellular signaling pathways.

Data

Research indicates that peptides like this one can modulate platelet aggregation through interactions with fibrinogen-related pathways . The exact mechanisms may vary depending on the target cells and physiological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white powder.
  2. Solubility: Soluble in water and organic solvents depending on the side chains present.

Chemical Properties

  1. Stability: The stability of this peptide can be affected by pH, temperature, and presence of proteolytic enzymes.
  2. pKa Values: The pKa values for the ionizable groups (amino and carboxylic acid) influence its charge at different pH levels, impacting solubility and interaction with other molecules .
Applications

Scientific Uses

His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val has several applications in scientific research:

  1. Biochemical Studies: Used to study protein-protein interactions and signaling pathways.
  2. Therapeutic Research: Investigated for potential roles in drug development targeting specific receptors involved in diseases.
  3. Diagnostic Tools: May serve as biomarkers or components in assays for various biological conditions.
Molecular Interactions in Platelet Glycoprotein IIb/IIIa Complex Modulation

Structural Determinants of Ligand Specificity in GPIIb/IIIa Binding

The dodecapeptide His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV), corresponding to residues 400–411 of the human fibrinogen γ-chain, serves as a critical recognition motif for the integrin receptor glycoprotein IIb/IIIa (GPIIb/IIIa; αIIbβ3). This receptor is exclusively expressed on platelets and mediates platelet aggregation by binding fibrinogen, von Willebrand factor, and other adhesion molecules. The structural specificity of HHLGGAKQAGDV arises from its bipartite molecular architecture:

  • N-Terminal Domain (H400-H401-L402-G403): NMR studies reveal that residues His¹–Gly⁴ form a hydrophobic core that anchors the peptide to a complementary pocket in the GPIIb/IIIa complex. Deletion of this segment abolishes high-affinity binding, confirming its role in initial receptor docking [6].
  • C-Terminal Domain (A404-K405-Q406-A407-G408-D409-V410): The sequence Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) contains the essential Asp⁹ residue, which engages in electrostatic interactions with the metal ion-dependent adhesion site (MIDAS) in the β3 subunit of GPIIb/IIIa. Unlike the canonical RGD motif (Arg-Gly-Asp) found in other integrin ligands, KQAGDV is fibrinogen-specific due to its unique charge distribution and backbone conformation [3] [5].

Table 1: Key Structural Domains of HHLGGAKQAGDV and Their Roles in GPIIb/IIIa Binding

Peptide DomainResiduesFunctionConsequence of Mutation/Deletion
N-terminal anchorHis¹–Gly⁴ (HHLG)Hydrophobic dockingLoss of high-affinity binding state
Core recognition motifAla⁵–Val¹¹ (AKQAGDV)MIDAS engagement via Asp⁹Reduced inhibition potency
Critical residuesAsp⁹, Val¹¹Electrostatic/specificityAbolished platelet aggregation inhibition

This domain-specific interaction enables HHLGGAKQAGDV to bind GPIIb/IIIa with an affinity (Kd ≈ 10 μM) comparable to native fibrinogen, positioning it as a template for antiplatelet drug design [5] [6].

Competitive Inhibition Mechanisms Against Fibrinogen γ-Chain Binding Domains

HHLGGAKQAGDV acts as a competitive antagonist of fibrinogen binding to GPIIb/IIIa by sterically blocking the γ-chain recognition site:

  • Mechanism of Inhibition: The peptide occupies the ligand-binding pocket in the β3 subunit, preventing fibrinogen engagement. Biochemical assays show a dose-dependent reduction in fibrinogen binding (IC50 ≈ 15 μM), correlating with suppressed platelet aggregation [3] [9].
  • Selectivity for GPIIb/IIIa: Unlike RGD-containing peptides (e.g., GRGDSP), which bind multiple integrins (αvβ3, α5β1), HHLGGAKQAGDV exhibits >100-fold selectivity for GPIIb/IIIa due to its unique C-terminal AGDV motif. This specificity is critical for minimizing off-target effects in therapeutic applications [3] [6].
  • Binding Site Competition: NMR transfer-NOE studies confirm that the N-terminal HHLG segment of HHLGGAKQAGDV and the RGD motif of fibrinogen’s α-chain share overlapping but non-identical binding sites on GPIIb/IIIa. When co-administered, RGD peptides displace only one of two bound conformational states of HHLGGAKQAGDV, suggesting partial allosteric linkage between binding sites [6] [10].

Table 2: Competitive Binding Parameters of HHLGGAKQAGDV vs. Fibrinogen

ParameterHHLGGAKQAGDVNative FibrinogenRGD Peptides
Binding Affinity (Kd)10–20 μM0.5–1 μM50–100 μM
IC50 (Fibrinogen Displacement)15 μMN/A100 μM
GPIIb/IIIa SelectivityHighNative ligandLow

Allosteric Effects of Synthetic Peptide Analogs on Integrin Conformational States

Synthetic analogs of HHLGGAKQAGDV modulate platelet function by stabilizing specific conformational states of GPIIb/IIIa:

  • Induced Conformational Changes: NMR analyses demonstrate that upon binding GPIIb/IIIa, HHLGGAKQAGDV adopts a helical structure between residues Leu³ and Gln⁷. This helix stabilizes the integrin’s active conformation, increasing the receptor’s affinity for calcium ions and promoting long-range structural rearrangements in the β3 subunit cytoplasmic domain [6] [10].
  • State-Specific Binding: The peptide binds two distinct states:
  • State I: Requires the N-terminal HHLG motif and is allosterically inhibited by RGD peptides.
  • State II: Independent of HHLG and unaffected by RGD, suggesting a secondary binding interface [6].
  • Therapeutic Analogs: Shortened peptides (e.g., KQAGDV) retain inhibitory activity but lack allosteric coupling to State I. Cyclized analogs (e.g., ctfHHLGGAKQAGDV) enhance helical stability, prolonging the integrin’s inactive state and improving antiplatelet efficacy [6].

Table 3: Structural Transitions in GPIIb/IIIa Induced by HHLGGAKQAGDV

Conformational StatePeptide RequirementEffect on GPIIb/IIIaFunctional Outcome
State IN-terminal HHLGAllosteric inhibition by RGDHigh-affinity fibrinogen binding blocked
State IICore AKQAGDVRGD-insensitivePartial inhibition of aggregation
Inactive StateCyclized analogsCytoplasmic domain separationSustained suppression of signaling

These allosteric mechanisms enable precise control over platelet aggregation pathways, informing the design of next-generation antithrombotics [6] [10].

Properties

CAS Number

89105-94-2

Product Name

His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C50H80N18O16

Molecular Weight

1189.3 g/mol

InChI

InChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84)/t26-,27-,30-,31-,32-,33-,34-,35-,41-/m0/s1

InChI Key

STSKWZSBFZRSGP-GYDGUXFESA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N

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